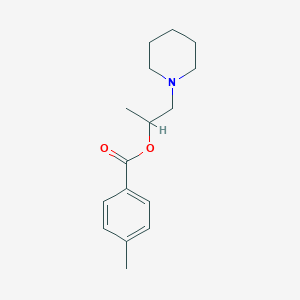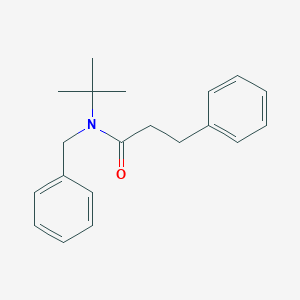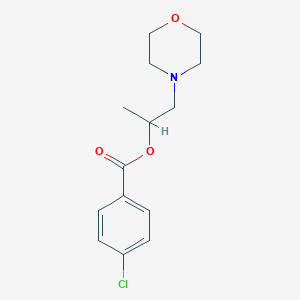![molecular formula C11H9ClN4S B295091 6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as CETT and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of CETT is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the target cells. It has also been suggested that it induces apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
CETT has been found to have different biochemical and physiological effects on the target cells. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes and proteins in bacteria and fungi, leading to their death. CETT has been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CETT has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under different conditions. It has also been found to be effective against a wide range of microorganisms and cancer cells. However, there are also some limitations to its use in lab experiments. CETT has low solubility in water, making it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of CETT. One direction is to explore its potential use as a drug for cancer therapy. The synergistic effect of CETT with other drugs can also be studied further. Another direction is to study the mechanism of action of CETT in more detail. The use of CETT as an insecticide and herbicide can also be explored further. The synthesis of CETT analogs with improved solubility and bioavailability can also be studied.
Métodos De Síntesis
The synthesis of CETT has been reported using different methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with ethyl hydrazinecarbothioamide in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with triethyl orthoformate and phosphorus oxychloride to obtain CETT. Other methods involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
CETT has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an insecticide and herbicide. CETT has been found to be effective against different strains of bacteria, fungi, and cancer cells. It has also been found to have a synergistic effect when used in combination with other drugs.
Propiedades
Fórmula molecular |
C11H9ClN4S |
|---|---|
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9ClN4S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 |
Clave InChI |
VNGXVJDWHMTADE-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)





![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)


